Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)-

Description

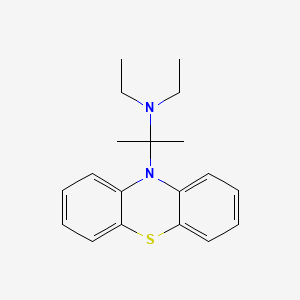

Chemical Structure and Nomenclature The compound "Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)-" (CAS 522-00-9) is systematically named 10-(2-diethylaminopropyl)phenothiazine, commonly known as Ethopropazine or Parsidol . Its molecular formula is C₁₉H₂₄N₂S, featuring a phenothiazine core substituted at the N10 position with a 2-diethylaminopropyl group (-CH₂CH(N(C₂H₅)₂)CH₃). This structure confers unique physicochemical and pharmacological properties, distinguishing it from other phenothiazine derivatives.

Synthesis Ethopropazine is synthesized via N-alkylation of phenothiazine with 2-diethylaminopropyl chloride or similar alkylating agents. This method aligns with protocols for other phenothiazine derivatives, such as the pegylation of phenothiazine using sodium hydride-mediated deprotonation and alkylation .

Pharmacological Profile Ethopropazine is primarily used as an antiparkinsonian agent, leveraging its anticholinergic properties to alleviate tremors and rigidity. Its activity is attributed to the diethylamino group, which enhances lipophilicity and central nervous system (CNS) penetration compared to simpler alkylamino derivatives .

Properties

CAS No. |

63834-13-9 |

|---|---|

Molecular Formula |

C19H24N2S |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

N,N-diethyl-2-phenothiazin-10-ylpropan-2-amine |

InChI |

InChI=1S/C19H24N2S/c1-5-20(6-2)19(3,4)21-15-11-7-9-13-17(15)22-18-14-10-8-12-16(18)21/h7-14H,5-6H2,1-4H3 |

InChI Key |

JTJURXUHFKXPOT-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(C)(C)N1C2=CC=CC=C2SC3=CC=CC=C31 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 10-substituted phenothiazines generally involves the alkylation of the nitrogen atom at the 10-position of the phenothiazine ring. This is typically achieved by reacting phenothiazine or its derivatives with appropriate alkyl halides or aminoalkyl halides under basic conditions to introduce the desired substituent.

Alkylation of Phenothiazine Nitrogen

One common approach involves the use of sodium hydride or potassium tert-butoxide as a base in polar aprotic solvents such as dimethylformamide or dioxane. The base deprotonates the nitrogen atom of phenothiazine, generating a nucleophilic species that reacts with alkyl halides bearing the desired aminoalkyl side chain.

Stepwise Synthesis from Phenothiazine

Another synthetic route starts from phenothiazine itself, which is first converted into an intermediate such as 2-chloro-1-(10H-phenothiazin-10-yl)ethan-1-one by reaction with chloroacetyl chloride in acetonitrile with potassium carbonate as base, followed by refluxing for several hours. This intermediate can then be further reacted with amino compounds to introduce the aminoalkyl substituent at the 10-position.

Cyclization Approaches for Phenothiazine Core Formation

Analytical and Characterization Data

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm substitution at the nitrogen atom by characteristic chemical shifts of the aminoalkyl side chain and the phenothiazine core.

- Mass Spectrometry (MS): Confirms molecular weight consistent with the substituted phenothiazine.

- Infrared Spectroscopy (IR): Shows characteristic bands for aromatic rings and amino groups.

- Melting Point: Typically reported for purified compounds, e.g., 10H-1,8-diazaphenothiazine derivatives show melting points around 120-140°C depending on substitution.

Chromatographic Purification

- Thin layer chromatography (TLC) on silica gel or aluminum oxide using chloroform-ethanol mixtures as eluents is common for monitoring reaction progress.

- Column chromatography is employed for final purification.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Alkylation | Phenothiazine | Sodium hydride, aminoalkyl halide, DMF | Straightforward, good yields | Requires dry conditions, long reaction time |

| Intermediate Formation + Alkylation | Phenothiazine → chloroacetyl intermediate | Chloroacetyl chloride, K2CO3, reflux, then amino compound | Allows introduction of complex substituents | Multi-step, longer synthesis |

| Cyclization of Diphenyl Sulfides | Diphenyl sulfides or azinyl sulfides | Ullmann cyclization or Smiles rearrangement | Enables scaffold modification | More complex, specialized reagents |

Chemical Reactions Analysis

Types of Reactions

Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, often involving reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkyl or aryl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or arylated derivatives .

Scientific Research Applications

Phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- has been extensively studied for its applications in several scientific fields:

Chemistry: It is used as a building block for the synthesis of other complex molecules and materials.

Biology: The compound has shown potential in biological studies, particularly in understanding cellular processes and interactions.

Mechanism of Action

The mechanism of action of phenothiazine, 10-(1-methyl-1-diethylaminoethyl)- involves its interaction with various molecular targets and pathways. It is known to interact with dopaminergic receptors, which play a crucial role in its neuroleptic effects . Additionally, the compound can modulate other cellular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural and Functional Group Analysis

Key phenothiazine derivatives differ in substituents at the N10 and C2 positions, influencing their biological activities:

Key Observations :

- Substituent Position : N10 modifications dictate receptor affinity and pharmacokinetics, while C2 substitutions (e.g., Cl, CF₃) modulate potency and selectivity. For example, Chlorpromazine’s C2 chlorine enhances dopamine receptor antagonism, contributing to its antipsychotic effects .

- Side Chain Length and Branching: Ethopropazine’s branched diethylamino group increases lipophilicity, enhancing CNS bioavailability compared to Promethazine’s linear dimethylamino group .

Antimicrobial Activity

- albicans and A. brasiliensis) but weak bactericidal effects .

Antitumor Activity

- Substituents at C2 significantly impact antitumor potency. Trifluoromethyl derivatives (e.g., R = CF₃) show higher activity against HEp-2 tumor cells (TCID₅₀ = 4.7 µg/mL) than chlorine-substituted analogs (TCID₅₀ = 62.5 µg/mL) .

CNS Activity

Physicochemical and Electrochemical Properties

- Electronic Absorption: Ethopropazine’s diethylamino group alters electron density on the phenothiazine core, shifting absorption bands compared to piperazinyl derivatives .

- Oxidation Potential: Aminoalkyl substitutions lower oxidation potentials. For example, 2-aminophenothiazine (0.38 V vs Ag/AgCl) is more easily oxidized than unsubstituted phenothiazine (0.69 V) . Ethopropazine’s oxidation behavior likely mirrors this trend.

Biological Activity

Phenothiazine derivatives, particularly 10-(1-methyl-1-diethylaminoethyl)-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, immunological effects, and potential therapeutic applications.

Overview of Phenothiazine

Phenothiazines are a class of tricyclic compounds that exhibit a wide range of pharmacological effects, including antipsychotic, antihistaminic, and antiemetic properties. The structural modifications at the nitrogen atom and other positions significantly influence their biological activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenothiazine derivatives. For instance, 10-(1-methyl-1-diethylaminoethyl)-phenothiazine has shown promising results in inhibiting the proliferation of various cancer cell lines. In a comparative study with cisplatin, a well-known chemotherapeutic agent, several phenothiazine derivatives demonstrated comparable efficacy against leukemia L-1210 and colon cancer SW-948 cell lines .

Table 1: Antiproliferative Activity of Phenothiazine Derivatives

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 10-(1-methyl-1-diethylaminoethyl)-phenothiazine | L-1210 | 5.0 | Similar |

| 10-(1-methyl-1-diethylaminoethyl)-phenothiazine | SW-948 | 4.8 | Similar |

| Cisplatin | L-1210 | 6.0 | Reference |

| Cisplatin | SW-948 | 5.5 | Reference |

The compound's mechanism of action appears to involve the inhibition of tumor necrosis factor-alpha (TNF-α) production and the modulation of immune responses .

Immunological Properties

Phenothiazines also exhibit immunomodulatory effects. Studies have shown that derivatives can inhibit the proliferation of human peripheral blood mononuclear cells (PBMC) induced by phytohemagglutinin A (PHA), demonstrating their potential as immunosuppressive agents .

Table 2: Inhibition of PBMC Proliferation

| Concentration (µg/ml) | Inhibition (%) |

|---|---|

| 10 | 50.4 |

| 50 | 78.6 |

These findings suggest that phenothiazines could be beneficial in conditions requiring immune modulation, such as autoimmune diseases.

Case Studies and Clinical Applications

Several case studies have explored the therapeutic applications of phenothiazines beyond their traditional uses. For example, modified phenothiazines have been investigated for their anxiolytic properties and effectiveness in treating anxiety disorders . The synthesis and evaluation of new phenothiazine derivatives have shown promising results in preclinical models.

A notable study synthesized a series of new phenothiazine analogues designed for enhanced anxiolytic activity. These compounds were characterized using spectroscopic methods and showed significant promise in reducing anxiety-like behaviors in animal models .

Q & A

Q. What synthetic methodologies are recommended for preparing 10-(1-methyl-1-diethylaminoethyl)phenothiazine derivatives?

The synthesis typically involves multi-step reactions starting with phenothiazine as the core scaffold. Key intermediates are functionalized via alkylation or condensation reactions. For example, alkylation at the N10 position can be achieved using tetrahydrofuran (THF) as a solvent, which enhances reaction efficiency by stabilizing intermediates . Subsequent modifications, such as introducing substituted benzylideneamino groups, may involve acid-catalyzed condensation (e.g., H₂SO₄) with aldehydes . Characterization should include elemental analysis, NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry to confirm regioselectivity and purity .

Q. How can the conformational flexibility of the phenothiazine core be analyzed experimentally?

X-ray crystallography is critical for determining puckering parameters (e.g., amplitude Q, phase angles θ and φ) to quantify non-planar distortions in the tricyclic system . For instance, the thiazine ring in 1-(10H-phenothiazin-2-yl)ethanone adopts a boat conformation with Q = 0.371 Å and θ = 100.1°, which can be compared to Cremer-Pople coordinates for related heterocycles . Torsion angles (e.g., C12–N1–C1–C2 = −151.03°) from crystallographic data further clarify electronic and steric effects on conformation .

Q. What spectroscopic techniques are essential for characterizing substituted phenothiazines?

- ¹H/¹³C-NMR : Assign signals for aromatic protons (δ 6.5–7.5 ppm) and substituents (e.g., diethylaminoethyl groups at δ 2.5–3.5 ppm) .

- IR Spectroscopy : Identify N–H stretches (~3400 cm⁻¹) and C–S vibrations (~680 cm⁻¹) in the phenothiazine core .

- Mass Spectrometry : Use high-resolution MS (e.g., ESI+) to confirm molecular ions and fragmentation patterns, such as [M+H]⁺ peaks for derivatives like C19H15ClN3O2S (m/z 384.0568) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the antioxidant activity of phenothiazine derivatives?

Electron-donating groups (e.g., –OCH₃, –NH₂) at the benzylideneamino position enhance radical scavenging activity by stabilizing reactive intermediates. For example, compound 6d (with a para-methoxy group) showed potent DPPH radical inhibition (IC₅₀ = 12 µM) due to increased resonance stabilization . Computational studies (DFT) can model HOMO-LUMO gaps to predict charge transfer efficiency, while cyclic voltammetry quantifies redox potentials linked to antioxidant capacity .

Q. What strategies resolve contradictions in crystallographic and computational conformational data?

Discrepancies between experimental (X-ray) and computational (e.g., DFT-optimized) structures often arise from crystal packing forces. For example, a calculated planar thiazine ring may differ from the puckered conformation observed crystallographically due to intermolecular H-bonding (e.g., N–H⋯O interactions) . Validate computational models by refining force fields with experimental torsion angles (e.g., C8–C7–S1 = 121.74°) and comparing puckering parameters .

Q. How can structure-activity relationships (SAR) guide the design of phenothiazine-based HDAC inhibitors?

Incorporate hydroxamic acid moieties into the phenothiazine scaffold to chelate zinc ions in HDAC active sites. For instance, 4-[(10H-phenothiazin-10-yl)methyl]benzoic acid derivatives exhibit selective inhibition (e.g., IC₅₀ = 0.8 µM for HDAC6) due to optimal linker length and hydrophobic interactions with the enzyme’s cap region . Molecular docking (AutoDock Vina) and MD simulations can optimize substituent placement for target engagement .

Q. What are the toxicity risks of 10-(1-methyl-1-diethylaminoethyl)phenothiazine derivatives, and how are they assessed?

Phenothiazines may exhibit hepatotoxicity and carcinogenic potential due to metabolic activation of the sulfur atom. Use Ames tests to evaluate mutagenicity and in vitro assays (e.g., HepG2 cell viability) to screen for cytotoxicity . Structural modifications, such as introducing electron-withdrawing groups, can reduce bioactivation risks while retaining pharmacological activity .

Methodological Considerations

Q. How to optimize reaction yields in phenothiazine alkylation?

Q. What computational tools predict phenothiazine derivative pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.